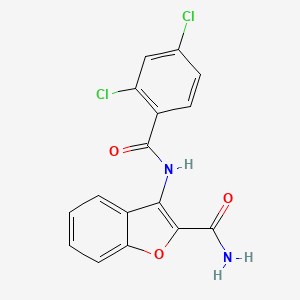

3-(2,4-Dichlorobenzamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

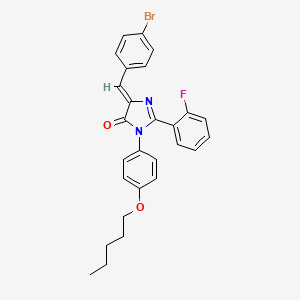

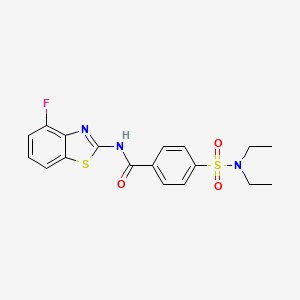

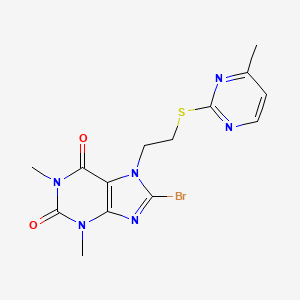

Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran compounds consists of fused benzene and furan rings . The 2-position of benzofuran may be unsubstituted, or it may have various substituents that can enhance the antimicrobial activity .Chemical Reactions Analysis

Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties . For example, a benzofuran derivative found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains .Physical And Chemical Properties Analysis

Benzofuran is a colorless liquid that is a component of coal tar. It can be extracted from coal tar or obtained by dehydrogenation of 2-ethylphenol .Aplicaciones Científicas De Investigación

Anticancer Therapeutics

Benzofuran derivatives, including 3-(2,4-Dichlorobenzamido)benzofuran-2-carboxamide , have shown significant potential in anticancer therapy. They exhibit inhibitory potency against various human cancer cell lines, making them promising candidates for the development of new anticancer drugs .

Antibacterial Agents

The furan nucleus, which is part of the benzofuran structure, plays a crucial role in the development of new antibacterial compounds. These compounds are being explored to combat microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines .

Agricultural Applications

In agriculture, benzofuran derivatives are being studied for their potential use in protecting crops from pests and diseases. Their chemical structure allows for a variety of modifications, which can lead to the development of new agrochemicals .

Industrial Chemical Synthesis

The modular synthetic routes involving benzofuran derivatives are highly valued in industrial chemistry. They allow for the efficient installation of a wide range of substituents, which can lead to the creation of diverse collections of benzofuran derivatives for various industrial applications .

Environmental Applications

Benzofuran derivatives are being explored for their environmental applications, particularly in the removal or neutralization of pollutants. Their structural complexity and reactivity make them suitable candidates for environmental remediation processes .

Biotechnological Research

In biotechnology, benzofuran derivatives like 3-(2,4-Dichlorobenzamido)benzofuran-2-carboxamide are used in small molecule screening campaigns. Their diverse biological activities are crucial for discovering new drugs and understanding biological processes .

Material Science

Benzofuran-2-carboxylic acid derivatives, which share a similar core structure with 3-(2,4-Dichlorobenzamido)benzofuran-2-carboxamide , have been studied for their potential in material science. They show promise in immune modulation and cancer cell inhibition, which can be beneficial in developing materials for healthcare applications .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(2,4-dichlorobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O3/c17-8-5-6-9(11(18)7-8)16(22)20-13-10-3-1-2-4-12(10)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKFJBFDNXAXTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2927376.png)

![2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927382.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2927384.png)

![5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B2927388.png)

![N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide](/img/structure/B2927393.png)